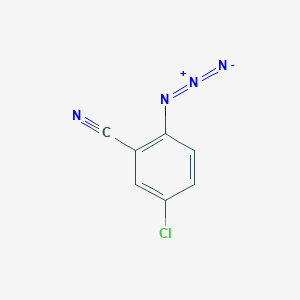

2-叠氮基-5-氯苯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Azido-5-chlorobenzonitrile is a useful research compound. Its molecular formula is C7H3ClN4 and its molecular weight is 178.58. The purity is usually 95%.

BenchChem offers high-quality 2-Azido-5-chlorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-5-chlorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

杂环化合物的合成

2-叠氮基-5-氯苯腈可用于合成多种杂环化合物 . 有机叠氮化物,如 2-叠氮基-5-氯苯腈,已被用于合成具有一个杂原子的五元环杂环,如吡咯 . 它们还参与合成具有两个杂原子的杂环,如吡唑和异恶唑、恶唑、噻唑、恶嗪和嘧啶 .

二氯苯腈的制备

2-叠氮基-5-氯苯腈可用于制备二氯苯腈 . 二氯苯腈是许多精细化学品生产的重要有机中间体 . 一种高效制备 2,5-二氯苯腈的新方法是先对对二氯苯进行氯甲基化,然后对 2,5-二氯苄基氯进行催化氨氧化 .

2-氯苯腈的合成

2-叠氮基-5-氯苯腈可用于合成 2-氯苯腈 . 通过湿法浸渍法制备了一系列 V2O5/Al2O3 催化剂,并在常压固定床反应器中用于从 2-氯甲苯通过氨氧化一步合成 2-氯苯腈 .

精细化学品的生产

二氯苯腈,可由 2-叠氮基-5-氯苯腈合成,是具有多种功能的有机中间体,在许多领域具有广泛的应用,包括除草剂、杀虫剂、药物、染料、工程塑料、感光材料等 .

药物的生产

如上所述,二氯苯腈,可由 2-叠氮基-5-氯苯腈合成,用于生产多种药物 . 这使得 2-叠氮基-5-氯苯腈成为药物研发领域的重要化合物。

染料的生产

二氯苯腈,可由 2-叠氮基-5-氯苯腈合成,用于生产多种染料 . 这突出了 2-叠氮基-5-氯苯腈在染料工业中的重要性。

安全和危害

While specific safety and hazard information for 2-Azido-5-chlorobenzonitrile is not available, it’s important to note that chemicals with azide groups can be hazardous. For instance, 2-Chlorobenzonitrile and 2-Amino-5-chlorobenzonitrile, which are structurally similar to 2-Azido-5-chlorobenzonitrile, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

未来方向

Azide-based bioorthogonal click chemistry, which includes compounds like 2-Azido-5-chlorobenzonitrile, has created new methods for non-invasive imaging in living systems, selective metabolic engineering, and has offered a unique chemical handle for biological manipulation and glycomics studies . Future directions for azide-based bioorthogonal click chemistry in glycobiology include the development of new synthetic methodologies for azo dye derivatives .

作用机制

Target of Action

Azides, in general, are known to be highly reactive and can interact with a variety of biological targets .

Mode of Action

Azides, including 2-Azido-5-chlorobenzonitrile, are known for their reactivity. They can undergo a variety of reactions, including reduction to amines and reaction with radicals . If an oxygen-centered radical and an azido group are attached to adjacent carbon atoms, the bond between the carbon atoms cleaves in a reaction leading to a nitrile .

Biochemical Pathways

Azides can interfere with various biochemical processes due to their reactivity .

Pharmacokinetics

The compound’s molecular weight of 178579 Da suggests that it could potentially be absorbed and distributed in the body

Result of Action

Azides are known to be mutagenic and can damage dna, increasing the risk of developing cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Azido-5-chlorobenzonitrile. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity of azides . .

生化分析

Biochemical Properties

Azido groups are known to be reactive and can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, often forming covalent bonds . The nature of these interactions can vary depending on the specific conditions and the other molecules involved.

Cellular Effects

Azido groups are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Azido groups are known to bind to biomolecules and can cause changes in gene expression . They can also inhibit or activate enzymes, which can have various effects at the molecular level .

属性

IUPAC Name |

2-azido-5-chlorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN4/c8-6-1-2-7(11-12-10)5(3-6)4-9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDCOBQOQYLRGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2480781.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2480787.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2480788.png)

![Ethyl 2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2480790.png)

![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B2480794.png)

![9-Azadispiro[3.0.35.24]decane](/img/structure/B2480797.png)

![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2480798.png)